Pigment Red 48:1
Overview
Description
Pigment Red 48:1, also known as C.I. This compound, is a barium salt lake pigment. It is widely used in various industries due to its bright yellowish to medium red shade and excellent fastness properties. This pigment is primarily used in printing inks, plastics, and coatings .
Preparation Methods
The preparation of Pigment Red 48:1 involves several steps:
Diazotization: The process begins by heating water to 50-55°C and adding chromotrope 2B. Ammonia water is then added to dissolve the mixture, followed by the addition of sodium nitrite solution.
Coupling: In a separate vessel, 3-hydroxynaphthalene-2-carboxylic acid is dissolved in water at 55-60°C. Turkey red oil and rosin soap lye are added, and the temperature is adjusted to 40-45°C.
Lake Formation: The pH of the coupling product is adjusted to 8.0-8.5 using an alkali.
Chemical Reactions Analysis
Pigment Red 48:1 undergoes various chemical reactions, including:
Oxidation: The pigment can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the pigment’s structure, affecting its stability and color.
Substitution: Substitution reactions involving the aromatic rings can modify the pigment’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pigment Red 48:1 has a wide range of scientific research applications:
Chemistry: It is used as a standard pigment in various chemical analyses and studies.
Mechanism of Action
The mechanism of action of Pigment Red 48:1 involves its interaction with light and other molecules. The pigment absorbs specific wavelengths of light, resulting in its characteristic red color. The molecular structure, particularly the azo group, plays a crucial role in this process. The pigment’s stability and fastness properties are attributed to its barium salt form, which enhances its resistance to various environmental factors .
Comparison with Similar Compounds
Pigment Red 48:1 is part of a family of barium lake pigments, including:
Pigment Red 482: Similar in structure but with different fastness properties and applications.
Pigment Red 571: More yellowish in shade compared to this compound, with different solvent resistance.
Pigment Red 491: Another related pigment with distinct color properties and industrial uses.
This compound stands out due to its unique combination of bright color, excellent fastness properties, and versatility in various applications .
Properties
IUPAC Name |
barium(2+);2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O6S.Ba/c1-9-6-15(28(25,26)27)14(8-13(9)19)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZLJNRQXPJPJY-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Ba+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BaClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027654 | |
Record name | Barium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Water or Solvent Wet Solid; Other Solid; Water or Solvent Wet Solid | |
Record name | 2-Naphthalenecarboxylic acid, 4-[2-(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxy-, barium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7585-41-3 | |
Record name | Pigment Red 48:1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007585413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenecarboxylic acid, 4-[2-(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxy-, barium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Barium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Barium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIGMENT RED 48 BARIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F2ZF80SRN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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